4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that features both fluorine and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The hydrazone moiety can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the hydrazone moiety.
Scientific Research Applications
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological studies: It can be used to study the interactions of fluorine and bromine-containing compounds with biological systems.
Mechanism of Action
The mechanism by which 4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and bromine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate
- 4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Uniqueness
4-[(E)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C21H14BrFN2O3 |
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Molecular Weight |
441.2 g/mol |
IUPAC Name |
[4-[(E)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H14BrFN2O3/c22-17-7-3-16(4-8-17)21(27)28-19-11-1-14(2-12-19)13-24-25-20(26)15-5-9-18(23)10-6-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
ZOEULATYRJDTBZ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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